N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINPACJAYHSEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a bromophenyl group and a tetrahydroquinoxaline moiety. Its molecular formula is , with a molecular weight of approximately 392.28 g/mol. The presence of the bromine atom is significant as it enhances the compound's lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The synthetic pathway often starts with the formation of the tetrahydroquinoxaline core followed by acylation with the bromophenylacetyl chloride.
Antioxidant Activity
Research has indicated that compounds containing the tetrahydroquinoxaline structure exhibit notable antioxidant properties. The antioxidant activity can be evaluated using methods such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. In studies, derivatives of tetrahydroquinoxaline have shown to effectively scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
This compound has demonstrated promising anticancer activity in vitro. For instance:
The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways.
Antibacterial Activity
The antibacterial efficacy of this compound has also been explored. In comparative studies against standard antibiotics, this compound exhibited enhanced activity against several strains of bacteria due to its ability to penetrate bacterial membranes effectively.
Case Studies
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various compounds including this compound using DPPH assay showed that this compound had an IC50 value significantly lower than many known antioxidants.
Case Study 2: Cytotoxicity Testing
A cytotoxicity assay performed on MCF-7 cells revealed that this compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis confirmed an increase in Annexin V positive cells indicating early apoptosis.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds structurally related to N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibit promising antimicrobial activities. For instance, derivatives of similar compounds have been synthesized and tested against various bacterial and fungal strains. The results showed significant inhibition of growth for certain derivatives, suggesting that modifications in the quinoxaline structure can enhance antimicrobial efficacy .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Studies have demonstrated that quinoxaline derivatives can induce cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell proliferation. In vitro assays have revealed that specific modifications to the quinoxaline core can lead to enhanced activity against breast cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The synthetic route often includes the formation of the quinoxaline core followed by bromination and acetylation steps. Variations in substituents on the phenyl ring can significantly alter the compound's biological properties .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
These studies highlight the versatility of compounds related to this compound in targeting various diseases.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoxaline ring undergoes oxidation, particularly at the 3-oxo position, to form quinoxaline derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing pharmacological potential.
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Research Findings : Oxidation enhances electrophilicity at the quinoxaline core, improving interactions with biological targets like enzymes involved in neurotransmission .
Nucleophilic Substitution
The 4-bromophenyl group facilitates nucleophilic substitution (SNAr), enabling functionalization at the para position.
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Stability Note : The bromophenyl group’s reactivity is modulated by steric hindrance from adjacent substituents .
Reduction Reactions
The amide group and tetrahydroquinoxaline ring are susceptible to reduction, altering the compound’s hydrogen-bonding capacity.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| LiAlH₄ | Secondary amine derivatives | Converts the acetamide to an ethylamine moiety, enhancing solubility. |
| H₂/Pd-C | Saturated tetrahydroquinoxaline analogs | Reduces the 3-oxo group to a hydroxyl, enabling further functionalization. |
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Pharmacological Impact : Reduced forms show improved blood-brain barrier penetration in neuropharmacological studies .
Hydrolysis of the Acetamide Group
The acetamide linker undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
| Conditions | Products | Kinetics |
|---|---|---|
| HCl (6M, reflux) | 2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)acetic acid | Acidic hydrolysis proceeds via protonation of the carbonyl oxygen. |
| NaOH (aq., 80°C) | Free amine and sodium acetate | Base-driven cleavage of the amide bond, forming an aniline derivative. |
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Structural Implications : Hydrolysis products retain the tetrahydroquinoxaline core, enabling scaffold diversification .
Ring-Opening and Rearrangement
The tetrahydroquinoxaline ring can undergo ring-opening under harsh conditions, generating linear diamines or keto-acids.
Electrophilic Aromatic Substitution
The dimethyl-substituted quinoxaline ring directs electrophilic attacks to specific positions.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The primary structural differences among analogs lie in the substituents on the acetamide’s phenyl ring and minor modifications to the quinoxaline core. Key examples include:
Trends :
- Halogen vs. Alkyl Substituents : Bromine (atomic weight ~80) and chlorine (~35.5) increase molecular weight significantly compared to methyl groups (~15). This affects solubility and melting points.
Crystallographic and Hydrogen-Bonding Patterns
While crystallographic data for the target compound is unavailable, analogs provide insights:
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (unrelated core but similar substituents) exhibits a dihedral angle of 66.4° between aromatic rings, stabilized by N–H···O and C–H···F interactions . Bromine’s larger van der Waals radius compared to fluorine may lead to distinct packing modes.
- N-(4-methylphenyl) analog : Methyl groups likely induce steric hindrance, reducing crystal symmetry compared to planar nitro or halogens.
Q & A
Q. Optimization :
- Temperature : Maintain 0–5°C during acetylation to minimize side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions to enhance reactivity .
- Purification : Employ column chromatography or recrystallization for high-purity yields (>95%) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry. For example, the 3-oxo group resonates at δ 170–175 ppm in 13C NMR .
- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using a C18 column with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~430–450 Da) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise due to variations in assay conditions or structural analogs. Methodological solutions include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity at 48–72 hours) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing bromophenyl with chlorophenyl) to isolate substituent effects (see table below) .
- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to validate specificity .
| Analog | Substituent | Reported Activity |
|---|---|---|
| 4-Bromophenyl | Br | Anticancer (IC50: 12 µM) |
| 4-Chlorophenyl | Cl | Antimicrobial (MIC: 8 µg/mL) |
| 4-Methoxyphenyl | OCH3 | Anti-inflammatory (IC50: 25 µM) |
Advanced: What computational strategies predict the compound’s reactivity or target interactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution at the 3-oxo group, predicting nucleophilic attack sites .
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to the acetamide carbonyl .
- Molecular Dynamics (MD) : Assess stability of protein-ligand complexes over 100 ns simulations to identify key residues for mutagenesis studies .
Advanced: How do structural modifications influence the pharmacological profile of this compound?
- Electron-Withdrawing Groups (e.g., Br) : Enhance metabolic stability but may reduce solubility. Bromine at the 4-position increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
- Electron-Donating Groups (e.g., OCH3) : Improve solubility but shorten half-life in vivo. Methoxy derivatives show reduced cytotoxicity but higher anti-inflammatory activity .
- Hybridization : Fusion with triazole rings (e.g., [1,2,3]triazolo derivatives) enhances kinase inhibition by introducing π-π stacking interactions .
Basic: What biological activities are associated with this compound?
- Anticancer : Inhibits topoisomerase II (IC50: 10–15 µM) in HeLa and MCF-7 cells via intercalation .
- Antimicrobial : Active against Gram-positive bacteria (MIC: 4–8 µg/mL) by disrupting cell wall synthesis .
- Anti-inflammatory : Suppresses COX-2 expression (70% inhibition at 25 µM) in RAW 264.7 macrophages .
Advanced: What methodologies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent, catalyst loading). For example, a 2^3 design identified DMF as optimal for Step 2 (yield increase from 45% to 72%) .
- Continuous Flow Chemistry : Enhance Step 1 efficiency by reducing reaction time from 24 hours (batch) to 2 hours (flow) .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How to design in vitro/in vivo models for evaluating efficacy and toxicity?
- In Vitro :
- 3D Tumor Spheroids : Assess penetration in HT-29 colon cancer models .
- Hepatotoxicity Screening : Use HepG2 cells to measure ALT/AST release after 48-hour exposure .
- In Vivo :
- Xenograft Models : Administer 10 mg/kg (IP) daily in BALB/c nude mice bearing MDA-MB-231 tumors .
- Pharmacokinetics : Monitor plasma concentration via LC-MS/MS; calculate AUC and t1/2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
